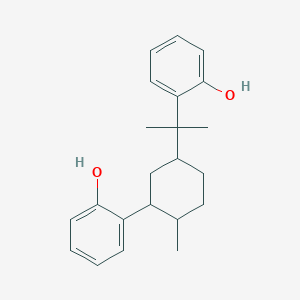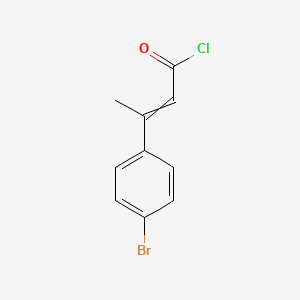
3-(4-Bromophenyl)but-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)but-2-enoyl chloride, also known as (E)-3-(4-bromophenyl)acryloyl chloride, is an organic compound with the molecular formula C10H8BrClO. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the para position and the carboxylic acid group is converted to an acyl chloride. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(4-Bromophenyl)but-2-enoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base to form 4-bromocinnamic acid. This acid is then converted to the acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under controlled conditions to achieve the desired substitution.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)but-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)but-2-enoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromocinnamic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
4-Bromobenzoyl Chloride: Similar structure but with a benzoyl chloride group instead of a cinnamoyl chloride.
Cinnamoyl Chloride: Similar structure but without the bromine substitution on the phenyl ring.
Uniqueness
3-(4-Bromophenyl)but-2-enoyl chloride is unique due to the presence of both the bromine atom and the acyl chloride group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
76346-20-8 |
|---|---|
Molekularformel |
C10H8BrClO |
Molekulargewicht |
259.52 g/mol |
IUPAC-Name |
3-(4-bromophenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C10H8BrClO/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI-Schlüssel |
ZLTXZERUBNNUMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)Cl)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


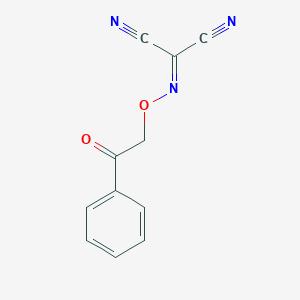
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
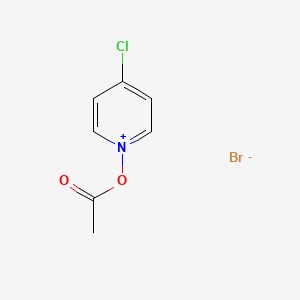



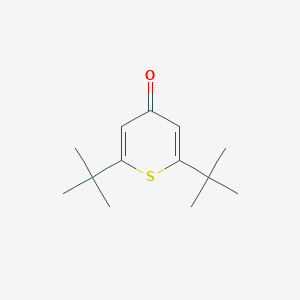
amino}butan-2-one](/img/structure/B14431802.png)

![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
